molecular formula C10S2 B14221822 Decanonaene-1,10-dithione CAS No. 628315-44-6

Decanonaene-1,10-dithione

Cat. No.: B14221822
CAS No.: 628315-44-6
M. Wt: 184.2 g/mol
InChI Key: RIOXZZRQAMVSFZ-UHFFFAOYSA-N
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Description

Decanonaene-1,10-dithione is a sulfur-containing organic compound characterized by a 10-carbon chain (decanonaene backbone) with two terminal thione (C=S) groups. This structure confers unique reactivity and physicochemical properties, particularly in applications involving coordination chemistry or polymer synthesis.

Properties

CAS No.

628315-44-6

Molecular Formula

C10S2

Molecular Weight

184.2 g/mol

InChI

InChI=1S/C10S2/c11-9-7-5-3-1-2-4-6-8-10-12

InChI Key

RIOXZZRQAMVSFZ-UHFFFAOYSA-N

Canonical SMILES

C(=C=C=C=C=C=S)=C=C=C=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanonaene-1,10-dithione can be synthesized through the reaction of decanonaene with sulfur sources under specific conditions. One common method involves the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brønsted or Lewis acid catalyst . The reaction typically occurs in a solvent such as ethanol or water, and the conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Decanonaene-1,10-dithione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3 in pyridine.

    Reduction: H2/Ni, H2/Rh, NaBH4, LiAlH4.

    Substitution: RLi, RMgX, RCuLi.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.

Mechanism of Action

The mechanism of action of Decanonaene-1,10-dithione involves its ability to interact with various molecular targets. The compound can act as an electron acceptor, forming complexes with electron-rich moieties such as dithiolene ligands or metal centers . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison

Compounds with terminal functional groups on a decane backbone are highlighted below:

Compound Name Functional Groups CAS Number Molecular Weight (g/mol) Key Properties/Applications Reference
Decane-1,10-diamine dihydrobromide -NH₂ (amine) 473402-65-2 388.24 Used in polymer crosslinking; high solubility in polar solvents
Hexamethylene diisocyanate -N=C=O (isocyanate) 822-06-0 168.19 Industrial polyurethane production; reactive, moisture-sensitive
Decanonaene-1,10-dithione (hypothetical) -C=S (thione) N/A ~250 (estimated) Theoretical use in metal chelation or thioketone-based reactions N/A

Key Observations :

  • Reactivity: Thione groups in this compound likely exhibit lower electrophilicity compared to isocyanates (Hexamethylene diisocyanate) but higher than amines (Decane-1,10-diamine) due to sulfur’s electron-rich nature .
  • Solubility : Aliphatic thiones are generally less polar than amines, suggesting moderate solubility in organic solvents (e.g., dichloromethane, referenced in as methylene chloride ).
Thermal and Stability Profiles
  • Hexamethylene diisocyanate : Decomposes at >150°C; sensitive to hydrolysis .
  • Decane-1,10-diamine dihydrobromide : Stable up to 200°C; hygroscopic .
  • This compound: Expected to have intermediate thermal stability (100–200°C) based on analogous thioketones, though prone to oxidation.
Industrial Relevance
  • Hexamethylene diisocyanate : Dominates polyurethane foam production due to rapid polymerization .
  • Decane-1,10-diamine : Used in epoxy resins and bioconjugation; brominated form enhances ionic character .
  • This compound: Potential applications in photoresists or as ligands in transition-metal catalysis (inferred from sulfur’s coordinating ability).

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound. Contradictions arise in solubility predictions due to conflicting polarity profiles of sulfur vs. nitrogen groups.

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